![molecular formula C7H8BrNO2S B1289567 3-Bromo-4-methylbenzenesulfonamide CAS No. 210824-69-4](/img/structure/B1289567.png)
3-Bromo-4-methylbenzenesulfonamide
Overview
Description
3-Bromo-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylbenzenesulfonamide is defined by its molecular formula, C7H8BrNO2S . This formula indicates that the molecule is composed of seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
3-Bromo-4-methylbenzenesulfonamide participates in various chemical reactions. Its reactivity is influenced by its molecular structure, particularly the presence of the bromine atom, which can act as a good leaving group in many reactions .Physical And Chemical Properties Analysis
3-Bromo-4-methylbenzenesulfonamide has a molecular weight of 250.12 g/mol . It has a density of 1.658 g/cm3 . The compound has a boiling point of 379°C at 760 mmHg . The exact melting point is not specified .Scientific Research Applications
Material Science: Polymer Modification
In material science, this compound can be utilized to modify polymers. The sulfonamide group can interact with polymer chains, potentially altering their properties such as thermal stability, solubility, and mechanical strength. This makes it an interesting candidate for the development of new materials with enhanced characteristics .
Chemical Synthesis: Building Block
3-Bromo-4-methylbenzenesulfonamide is a versatile building block in organic synthesis. It can be used to construct a wide variety of chemical structures. Its reactivity allows for the introduction of various functional groups, which can lead to the creation of novel organic compounds with potential applications in different chemical industries .
Environmental Science: Analytical Studies
This compound may be used in environmental science for analytical studies. It can act as a standard or reference compound in the detection and quantification of similar organic pollutants in environmental samples. Its well-defined structure and properties facilitate the development of analytical methods for environmental monitoring .
Biochemistry: Protein Interaction Studies
In biochemistry, 3-Bromo-4-methylbenzenesulfonamide can be used to study protein interactions. The sulfonamide moiety can mimic the natural substrates of certain enzymes, making it useful in enzyme inhibition studies. This can provide insights into enzyme function and aid in the design of enzyme inhibitors as potential drugs .
Industrial Applications: Catalyst and Process Development
Industrially, it can be employed in the development of catalysts and chemical processes. Its structural features may be advantageous in catalytic systems, potentially leading to more efficient and selective industrial chemical reactions .
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMBNGJNYNLPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593389 | |
Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzenesulfonamide | |
CAS RN |
210824-69-4 | |
Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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